

Technical Guide: Fmoc-Glu(Edans)-OH for Fluorogenic Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Glu(Edans)-OH*

Cat. No.: *B557592*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -Fmoc-L-glutamic acid γ -(5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) [**Fmoc-Glu(Edans)-OH**], a key reagent in the development of internally quenched fluorogenic peptide substrates for Förster Resonance Energy Transfer (FRET) based assays.

Core Compound Properties

Fmoc-Glu(Edans)-OH is a derivative of glutamic acid where the side-chain carboxyl group is labeled with the fluorophore Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This design makes it an ideal building block for incorporation into peptides via Fmoc solid-phase peptide synthesis (SPPS).^{[1][2]}

Property	Value	Reference
CAS Number	193475-66-0	[1][2][3][4][5][6][7]
Molecular Formula	C ₃₂ H ₃₁ N ₃ O ₈ S	[2][3][7]
Molecular Weight	617.67 g/mol	[2][7][8]
Synonyms	Fmoc-L-glutamic acid γ-[β-(5-naphthyl sulfonic acid)-ethylenediamine] ester, (2S)-2- {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-({2-[(5-sulfo-1-naphthyl)amino]ethyl}amino)pentanoic acid	[6][8]

Principle of Application: FRET-Based Assays

Fmoc-Glu(Edans)-OH is primarily used to synthesize peptide substrates for FRET-based enzymatic assays, particularly for proteases.[1] FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule (quencher) when they are in close proximity (typically 10-100 Å).[4][9]

In a typical protease assay, a peptide substrate is designed with a specific cleavage sequence for the enzyme of interest. This peptide is flanked by a FRET donor (Edans) and a suitable non-fluorescent quencher.[4] One of the most common and efficient quenching partners for Edans is Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).[2][3][4]

The operational principle is as follows:

- **Intact Peptide:** The Edans donor and Dabcyl quencher are held in close proximity by the peptide backbone. When Edans is excited, its emission energy is efficiently transferred to Dabcyl and dissipated as heat, resulting in minimal to no fluorescence.[4]
- **Enzymatic Cleavage:** Upon introduction of the target protease, the peptide substrate is cleaved at the specific recognition site.

- **Signal Generation:** Cleavage separates the Edans donor from the Dabcyl quencher. This separation disrupts FRET, causing the energy from the excited Edans to be released as fluorescence.^{[4][10]} The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time.

The Edans/Dabcyl pair is favored due to the significant overlap between the emission spectrum of Edans and the absorption spectrum of Dabcyl, leading to high quenching efficiency, often greater than 95%.^{[3][6]}

Spectral Properties of the Edans/Dabcyl FRET Pair

Dye	Excitation (λ_{ex}) Wavelength	Emission (λ_{em}) Wavelength	Molar Extinction Coefficient (ϵ)	Notes
Edans	~335-341 nm	~471-500 nm	N/A	A fluorescent donor. ^{[5][7][11]}
Dabcyl	~453-472 nm (Absorbance Max)	Non-fluorescent	$\log \epsilon = 4.37$ at 463 nm	A non-fluorescent quencher (dark quencher). ^{[6][7][11]}

Experimental Protocols

Synthesis of a FRET Peptide Substrate via Fmoc SPPS

This protocol outlines the general steps for synthesizing a FRET peptide containing Edans and Dabcyl using **Fmoc-Glu(Edans)-OH** and a Dabcyl-labeled amino acid (e.g., Fmoc-Lys(Dabcyl)-OH).

Materials:

- Rink Amide resin or equivalent
- Fmoc-protected amino acids (including **Fmoc-Glu(Edans)-OH** and a Dabcyl-labeled amino acid)

- Coupling Reagent: HBTU or PyBOP®
- Base: DIPEA
- Deprotection Reagent: 20% piperidine in DMF
- Solvents: DMF, DCM
- Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
- Precipitation Solvent: Cold diethyl ether

Procedure:

- Resin Preparation: Swell the resin in DMF in a peptide synthesis vessel.
- First Amino Acid Coupling: Perform Fmoc deprotection on the resin using 20% piperidine in DMF. Couple the first Fmoc-amino acid using a pre-activated solution of the amino acid, HBTU, and DIPEA in DMF.[\[12\]](#) Confirm complete coupling with a Kaiser test.[\[12\]](#)
- Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.[\[12\]](#)
- Incorporation of **Fmoc-Glu(Edans)-OH**: At the desired position for the fluorophore, use **Fmoc-Glu(Edans)-OH** in the coupling step. Extended coupling times may be beneficial for this modified amino acid.[\[11\]](#)
- Incorporation of the Quencher: At the desired position for the quencher (often near the opposite terminus of the peptide from Edans), use the Dabcyl-labeled amino acid (e.g., Fmoc-Lys(Dabcyl)-OH).
- Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
- Cleavage and Deprotection: Wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[\[11\]](#)[\[12\]](#)
- Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[\[12\]](#)

- Purification: Purify the crude peptide using reverse-phase HPLC.
- Analysis: Confirm the identity and purity of the final FRET peptide substrate by mass spectrometry and analytical HPLC.

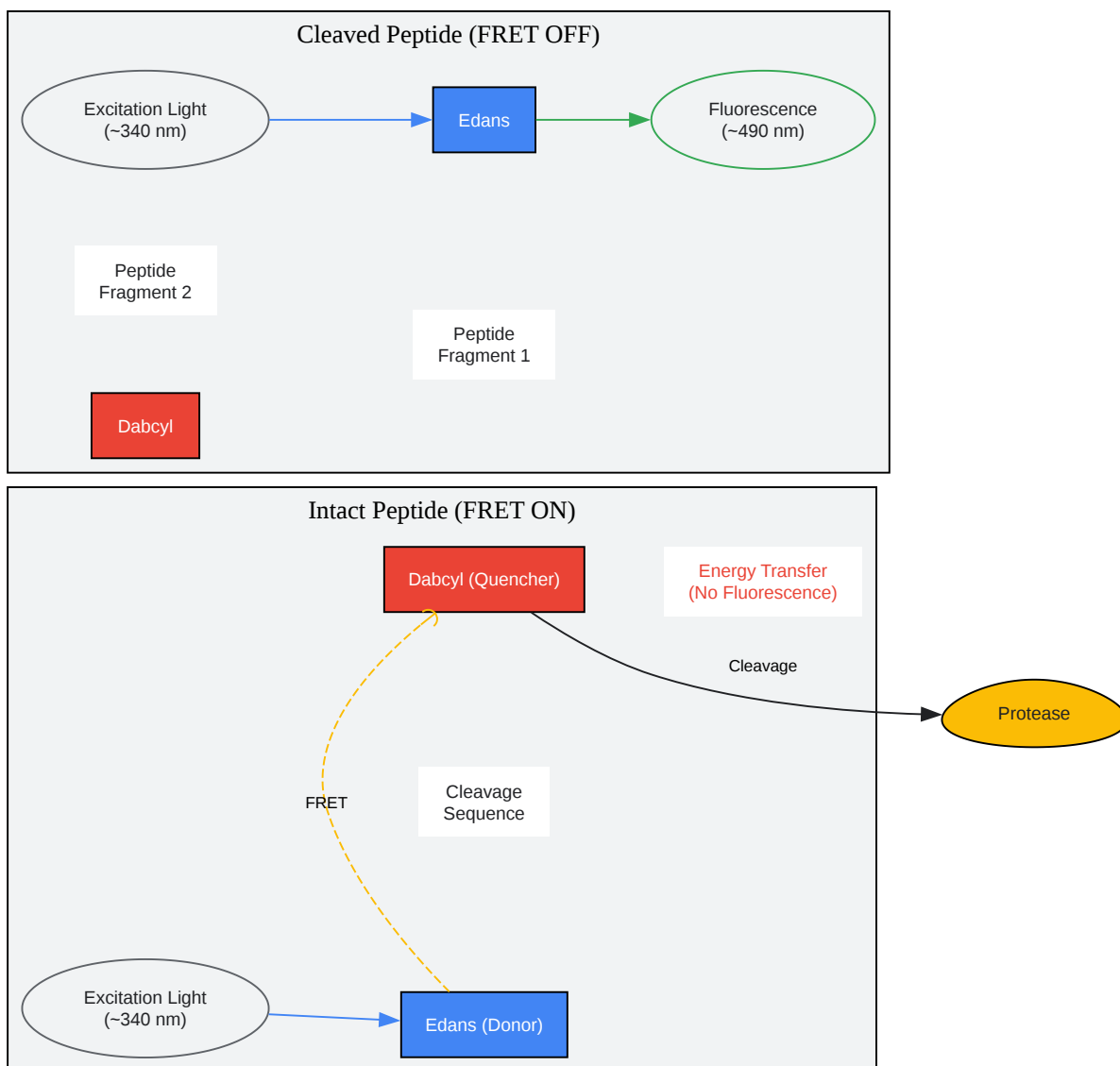
General Protocol for a Protease FRET Assay

Procedure:

- Reagent Preparation: Prepare a stock solution of the purified FRET peptide substrate in a suitable buffer (e.g., DMSO or an aqueous buffer). Prepare serial dilutions of the protease to be assayed.
- Assay Setup: In a 96-well microplate, add the assay buffer and the FRET peptide substrate to each well.[\[5\]](#)
- Initiate Reaction: Add the protease solution to the wells to initiate the enzymatic reaction. Include control wells with no enzyme.
- Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader. Set the excitation wavelength for Edans (e.g., 340 nm) and the emission wavelength (e.g., 490 nm).[\[7\]](#)
- Data Analysis: Record the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the protease activity.

Visualizations

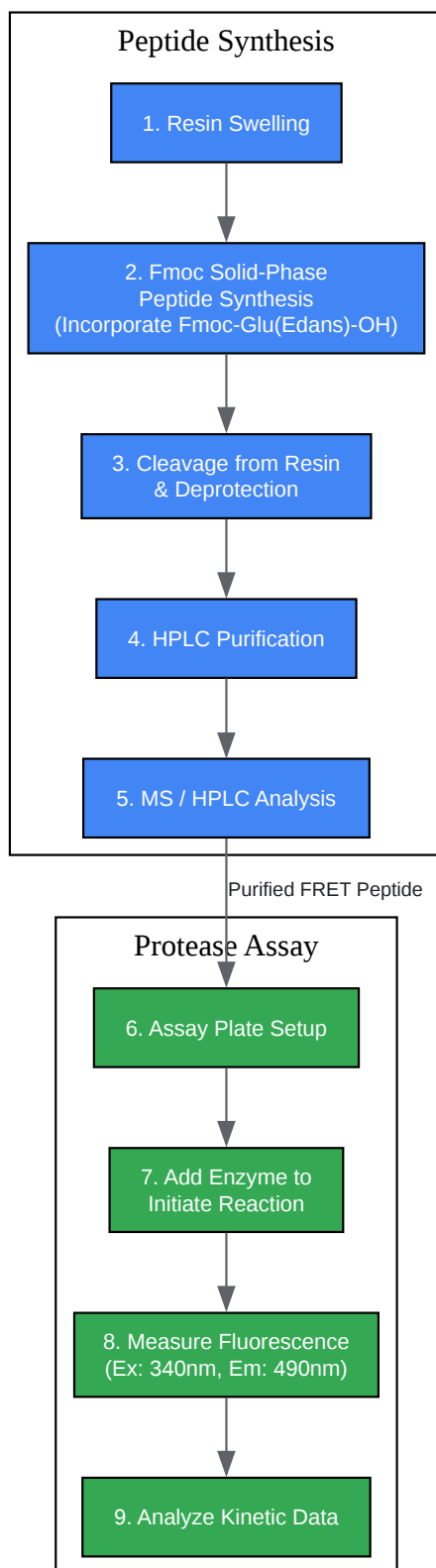
FRET Mechanism in a Protease Assay



[Click to download full resolution via product page](#)

Caption: FRET mechanism for protease detection using an Edans/DabcyI-labeled peptide.

Experimental Workflow for FRET Peptide Synthesis and Assay



[Click to download full resolution via product page](#)

Caption: Workflow from FRET peptide synthesis to enzymatic assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chempep.com [chempep.com]
- 2. Fmoc-Glu(EDANS)-OH *CAS 193475-66-0* | AAT Bioquest [aatbio.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 8. peptide.com [peptide.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Fmoc-Glu(Edans)-OH for Fluorogenic Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557592#fmoc-glu-edans-oh-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com